Cefamandole Impurity C Sodium Salt
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Overview
Description
Cefamandole Impurity C Sodium Salt is a derivative of cefamandole, a second-generation cephalosporin antibiotic. Cefamandole is known for its effectiveness against Gram-negative bacteria and its stability against certain beta-lactamases. This compound is a specific impurity that can be found during the synthesis or degradation of cefamandole .
Mechanism of Action
Target of Action
Cefamandole, a cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the peptidoglycan layer of bacterial cell walls .
Mode of Action
Like all beta-lactam antibiotics, Cefamandole binds to specific PBPs, causing the inhibition of the third and last stage of bacterial cell wall synthesis . This interaction disrupts the synthesis of the peptidoglycan layer, which is essential for maintaining the structural integrity of the bacterial cell wall .
Biochemical Pathways
The binding of Cefamandole to PBPs inhibits the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . This disruption in the peptidoglycan synthesis pathway leads to a weakened cell wall, eventually causing cell lysis and death .
Result of Action
The bactericidal action of Cefamandole results from the inhibition of cell-wall synthesis . This leads to cell lysis and death, effectively eliminating the bacterial infection . Cefamandole has in vitro activity against a wide range of gram-positive and gram-negative organisms .
Biochemical Analysis
Biochemical Properties
Cefamandole Impurity C Sodium Salt, like all beta-lactam antibiotics, binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This interaction inhibits the third and last stage of bacterial cell wall synthesis .
Cellular Effects
The bactericidal action of this compound results from the inhibition of cell-wall synthesis . This disruption of the cell wall leads to cell lysis and death .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding interaction causes the inhibition of the third and last stage of bacterial cell wall synthesis .
Temporal Effects in Laboratory Settings
The independent antibacterial activity of Cefamandole nafate, the clinically used form of Cefamandole, is about 10-fold less than that of Cefamandole . After administration, this ester is rapidly converted in vivo to Cefamandole, which is the predominant circulating antibiotic .
Preparation Methods
The preparation of Cefamandole Impurity C Sodium Salt involves several steps:
Starting Materials: The synthesis begins with 7-aminocephalosporanic acid and 5-mercapto-1-methyltetrazole.
Reaction Conditions: These starting materials are mixed with a catalyst, boron trifluoride acetonitrile complex, and heated while stirring. The reaction mixture is then cooled and processed to obtain an intermediate compound.
Further Reactions: The intermediate compound undergoes a heating reflux reaction with a silanization agent until the solution becomes clear. N,N-dimethylaniline is added under an inert gas atmosphere, followed by the dropwise addition of (D)-(-)-O-formylmandeloyl chloride for chloroformylation.
Hydrolysis and Crystallization: After the reaction, water is added for hydrolysis, and the pH is adjusted using sodium bicarbonate or sodium carbonate. The organic layer is separated, and ethyl acetate is added to the water layer.
Chemical Reactions Analysis
Cefamandole Impurity C Sodium Salt undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The conditions vary depending on the desired reaction, including temperature, pH, and solvent choice.
Major Products: The major products formed depend on the type of reaction.
Scientific Research Applications
Cefamandole Impurity C Sodium Salt has several scientific research applications:
Chemistry: It is used to study the stability and degradation pathways of cephalosporin antibiotics.
Biology: Researchers use it to understand the interactions between antibiotics and bacterial enzymes.
Medicine: It helps in studying the pharmacokinetics and pharmacodynamics of cephalosporin antibiotics.
Industry: It is used in quality control processes to ensure the purity of cefamandole formulations.
Comparison with Similar Compounds
Cefamandole Impurity C Sodium Salt can be compared with other cephalosporin impurities and derivatives:
Cefamandole Nafate: A prodrug form of cefamandole used clinically.
Cefazolin: Another cephalosporin with similar antibacterial activity but different stability and spectrum.
Cephalothin: A first-generation cephalosporin with a narrower spectrum of activity.
Cefotiam: A cephalosporin with a similar spectrum but different pharmacokinetic properties.
Properties
CAS No. |
36922-16-4 |
---|---|
Molecular Formula |
C20H19N6NaO6S2 |
Molecular Weight |
526.5 g/mol |
IUPAC Name |
sodium;(6R,7R)-7-[[(2R)-2-acetyloxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C20H20N6O6S2.Na/c1-10(27)32-15(11-6-4-3-5-7-11)16(28)21-13-17(29)26-14(19(30)31)12(8-33-18(13)26)9-34-20-22-23-24-25(20)2;/h3-7,13,15,18H,8-9H2,1-2H3,(H,21,28)(H,30,31);/q;+1/p-1/t13-,15-,18-;/m1./s1 |
InChI Key |
UTRXFMNJSPANIM-ZRCLMYKLSA-M |
Isomeric SMILES |
CC(=O)O[C@H](C1=CC=CC=C1)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)[O-].[Na+] |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)[O-].[Na+] |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(acetyloxy)phenylacetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-, monosodium salt, [6R-[6α,7β(R*)]]- (9CI) |
Origin of Product |
United States |
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